甲基-N-(4-甲基苯基)氨基甲硫酸酯

货号 B2684968

CAS 编号:

866152-83-2

分子量: 211.34

InChI 键: QWNYWOCCYWORJB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

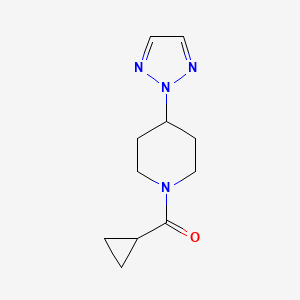

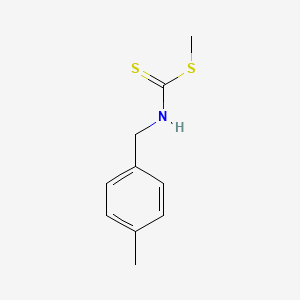

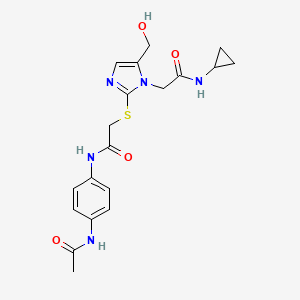

Methyl N-(4-methylbenzyl)carbamodithioate is a chemical compound with the molecular formula C11H13NO2S2. It belongs to the class of carbamodithioates and is commonly used in chemical research and synthesis . The compound’s structure consists of a methyl group attached to a carbamodithioate functional group via a benzyl moiety.

Future Directions

科学研究应用

1. Conventional Radical and RAFT Alternating Copolymerizations of Hydroxyalkyl Vinyl Ethers and Dialkyl Maleates

- Application Summary : This research investigates the alternating copolymerization of hydroxyalkyl vinyl ethers and dialkyl maleates using a carbamodithioate-based compound as the RAFT agent .

- Methods of Application : The molecular weight of the copolymer increases with the monomer conversion, demonstrating a controlled radical polymerization feature with well-controlled molecular weight and relatively narrower molecular weight distribution .

- Results or Outcomes : The research resulted in a well-defined alternating copolymer with Mn =3400 and Mw / Mn =1.93 up to 71.6% monomer .

2. Carbamodithioate-Based Dual Functional Fluorescent Probe for Hg2+ and S2−

- Application Summary : A carbamodithioate-based compound was designed and synthesized as a dual-functional probe for Hg2+ ions and S2− anions .

- Methods of Application : The underlying signaling mechanism was intramolecular charge transfer (ICT). It could serve as a direct probe towards Hg2+ ions through “on-off” fluorescence changes and an indirect probe towards S2− anions through “on-off-on” fluorescence changes .

- Results or Outcomes : This research resulted in a new fluorescent sensor for Hg2+ ions with excellent performance .

3. Universal (Switchable) RAFT Agents for Well-Defined Block Copolymers

- Application Summary : This research investigates the use of switchable RAFT agents, including carbamodithioate-based compounds, for the synthesis of well-defined block copolymers .

- Methods of Application : The RAFT agents are dithiocarbamates that are able to control the polymerization of more-activated monomers (MAMs) when the pyridyl nitrogen is protonated and then readily control the polymerization of less-activated monomers (LAMs) when deprotonated .

- Results or Outcomes : The research resulted in the successful synthesis of well-defined block copolymers using switchable RAFT agents .

4. Synthesis of Polymeric Nanoparticles

- Application Summary : Carbamodithioate-based compounds have been used in the synthesis of polymeric nanoparticles. These nanoparticles have potential applications in drug delivery, imaging, and other biomedical fields .

- Methods of Application : The synthesis involves the polymerization of monomers in the presence of a carbamodithioate-based compound, which acts as a stabilizer. The size and properties of the nanoparticles can be controlled by adjusting the concentration of the carbamodithioate .

- Results or Outcomes : The research resulted in the successful synthesis of polymeric nanoparticles with controlled size and properties .

5. Synthesis of High-Performance Polymers

- Application Summary : Carbamodithioate-based compounds have been used as RAFT agents in the synthesis of high-performance polymers .

- Methods of Application : The RAFT polymerization process involves the use of a carbamodithioate-based compound as a chain transfer agent. This allows for the controlled polymerization of monomers, resulting in polymers with well-defined structures .

- Results or Outcomes : The research resulted in the successful synthesis of high-performance polymers with well-defined structures .

属性

IUPAC Name |

methyl N-[(4-methylphenyl)methyl]carbamodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS2/c1-8-3-5-9(6-4-8)7-11-10(12)13-2/h3-6H,7H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNYWOCCYWORJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=S)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(4-methylbenzyl)carbamodithioate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2684886.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684887.png)

![7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2684888.png)

![3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B2684891.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684893.png)

![2-Chloro-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2684895.png)

![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2684898.png)

![N-(3-(dimethylamino)propyl)-2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2684907.png)